

# A Comparative Life Cycle Assessment of Nickel-Cobalt Battery Cathodes

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A Guide for Researchers and Drug Development Professionals

The rapid expansion of the electric vehicle market and energy storage solutions has placed a significant focus on the environmental sustainability of lithium-ion batteries. The cathode, a key component determining battery performance and cost, is a major contributor to the overall environmental footprint. This guide provides a comparative life cycle assessment (LCA) of various **nickel-cobalt** (Ni-Co) based cathodes, specifically focusing on Nickel-Manganese-Cobalt (NMC) and **Nickel-Cobalt**-Aluminum (NCA) chemistries. By presenting quantitative data and detailed experimental protocols, this document aims to offer an objective resource for researchers, scientists, and professionals in the field to make informed decisions and guide future research toward more sustainable battery technologies.

# Comparative Environmental Impacts of Ni-Co Cathode Chemistries

The environmental performance of Ni-Co battery cathodes is a complex interplay of raw material extraction, manufacturing processes, energy consumption, and end-of-life management. The following tables summarize the cradle-to-gate environmental impacts of different NMC and NCA cathode chemistries across several key impact categories. The data is normalized per 1 kWh of battery capacity to facilitate a direct comparison.

Table 1: Cradle-to-Gate Life Cycle Impact Assessment of NMC and NCA Cathodes (per 1 kWh of battery capacity)



Impact Category	Unit	NMC111	NMC532	NMC622	NMC811	NCA
Global Warming Potential (GWP)	kg CO₂ eq.	70-120[1] [2]	60-100	55-90	50-80[3]	45-75
Acidificatio n Potential (AP)	kg SO₂ eq.	0.4-0.7	0.35-0.6	0.3-0.55	0.25-0.5	0.2-0.45
Eutrophicat ion Potential (EP)	kg N eq.	0.1-0.2	0.08-0.18	0.07-0.16	0.06-0.15	0.05-0.14
Abiotic Depletion Potential (ADP) - Elements	kg Sb eq.	0.01-0.02	0.009- 0.018	0.008- 0.016	0.007- 0.015	0.006- 0.014
Abiotic Depletion Potential (ADP) - Fossil Fuels	MJ	1000-1500	900-1400	850-1350	800-1300	750-1250
Human Toxicity Potential (HTP)	CTUh	1.5-2.5	1.3-2.2	1.2-2.0	1.0-1.8	0.9-1.7

Note: The ranges in the table reflect variations in production locations, electricity grid mixes, and data sources.



Table 2: Contribution of Life Cycle Stages to Global Warming Potential (GWP) of a Generic NMC Battery

Life Cycle Stage	GWP Contribution (%)	Key Contributors
Raw Material Extraction & Processing	50-60%	Nickel, Cobalt, and Lithium mining and refining
Cathode Material & Cell Production	30-40%	Energy consumption during synthesis, coating, and drying
Battery Pack Assembly	5-10%	Aluminum, copper, and electronics for the battery management system
Use Phase	Variable	Dependent on the electricity mix used for charging
End-of-Life (Recycling/Disposal)	Variable	

## **Experimental Protocols**

The life cycle assessments summarized above adhere to the ISO 14040 and 14044 standards for LCA.[1] The primary methodology involves a cradle-to-gate analysis, which encompasses all processes from raw material extraction to the final cathode product leaving the factory gate.

## **Goal and Scope Definition**

The goal of these LCAs is to quantify the potential environmental impacts associated with the production of 1 kWh of battery capacity for different Ni-Co cathode chemistries. The system boundaries include the extraction and processing of all raw materials (nickel, cobalt, manganese, aluminum, lithium, etc.), transportation of materials, energy and water consumption during the manufacturing of the cathode active material, and the production of the electrode.

# **Life Cycle Inventory (LCI)**



The Life Cycle Inventory (LCI) phase involves the collection of data on all inputs (materials, energy, water) and outputs (emissions, waste) for each process within the system boundaries. For the production of NMC and NCA cathodes, this includes:

- Upstream Processes: Data for the mining and refining of nickel, cobalt, manganese, aluminum, and lithium are typically sourced from life cycle inventory databases such as Ecoinvent and the GREET (Greenhouse gases, Regulated Emissions, and Energy use in Technologies) model.[4][5] The GREET model, developed by Argonne National Laboratory, provides detailed data on the energy use and emissions associated with material and vehicle production.[6]
- Core Cathode Production: This stage involves the synthesis of the cathode active material, typically through a co-precipitation and calcination process.[4]
  - Precursor Synthesis: Metal sulfates (e.g., nickel sulfate, cobalt sulfate, manganese sulfate) are mixed in a reactor with a precipitating agent (e.g., sodium hydroxide) and a chelating agent (e.g., ammonia) to form a precursor hydroxide.
  - Lithiation and Calcination: The precursor is then mixed with a lithium source (e.g., lithium hydroxide or lithium carbonate) and calcined at high temperatures to form the final layered oxide cathode material.
  - Energy and Material Inputs: Data on the specific amounts of raw materials, water, and energy (electricity and natural gas) consumed during these processes are collected from industry partners or process modeling.

## **Life Cycle Impact Assessment (LCIA)**

The Life Cycle Impact Assessment (LCIA) phase translates the LCI data into potential environmental impacts. This is done by multiplying the inventory data by characterization factors for each impact category. Common LCIA methodologies used in battery assessments include ReCiPe and TRACI (Tool for the Reduction and Assessment of Chemical and other environmental Impacts). The impact categories presented in Table 1 are among the most frequently evaluated.

## Interpretation



The final phase involves analyzing the results of the LCIA to identify the key drivers of environmental impact and to draw conclusions. For Ni-Co cathodes, the extraction and refining of nickel and cobalt, as well as the energy-intensive calcination process, are consistently identified as major contributors to the overall environmental burden.[1]

# Visualizing the Life Cycle and Impact Pathways

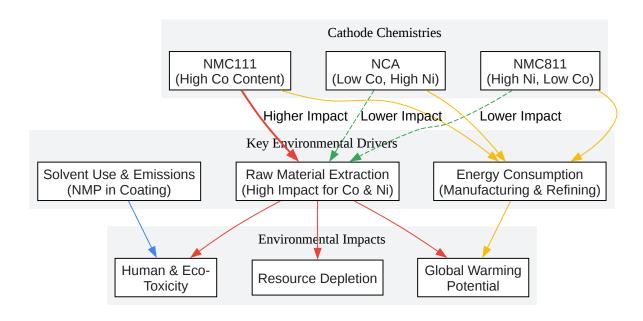
To better understand the complex systems involved in the life cycle of **nickel-cobalt** battery cathodes, the following diagrams have been generated using Graphviz (DOT language).



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Caption: A simplified workflow of a battery cathode's life cycle assessment.





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Caption: Comparative environmental impact pathways of Ni-Co cathodes.

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